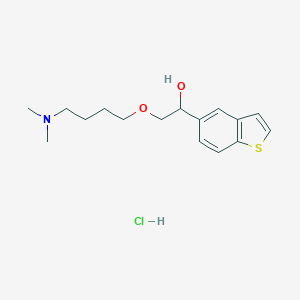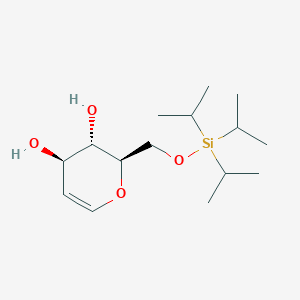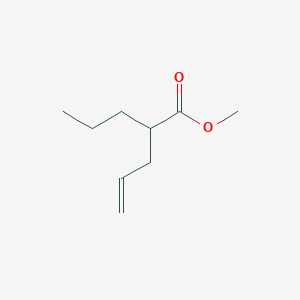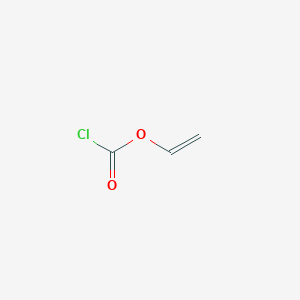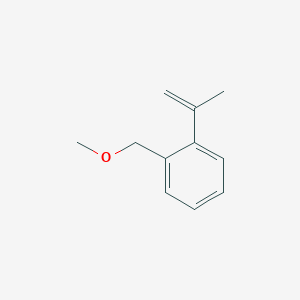
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene, also known as isoeugenol methyl ether, is a natural compound commonly found in essential oils of various plants. It has been extensively studied for its potential applications in different fields, including medicine, cosmetics, and food industry.
Mechanism Of Action
The mechanism of action of 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene is not fully understood. However, it has been suggested that its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms. Its anti-inflammatory and analgesic properties are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Its potential anticancer activity is thought to be due to its ability to induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical And Physiological Effects
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene has been shown to have various biochemical and physiological effects. It has been shown to possess antimicrobial activity against various microorganisms, including bacteria, fungi, and viruses. It has also been shown to possess anti-inflammatory and analgesic properties. In addition, it has been shown to have potential anticancer activity.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene in lab experiments is its wide range of potential applications. It can be used in various fields, including medicine, cosmetics, and food industry. Another advantage is its natural origin, which makes it a safer alternative to synthetic compounds. However, one of the limitations of using 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are various future directions for the research on 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene. One direction is to further investigate its potential antimicrobial activity against different microorganisms and its mechanism of action. Another direction is to explore its potential as a natural preservative in food industry. Additionally, further research is needed to fully understand its potential anticancer activity and its mechanism of action. Finally, more studies are needed to investigate its safety and toxicity profile in different applications.
In conclusion, 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene is a natural compound with various potential applications in different fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to explore its diverse applications.
Synthesis Methods
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene can be synthesized through different methods, including the O-methylation of eugenol or the isomerization of eugenol to 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene, followed by the O-methylation of 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene. Another method involves the reaction of eugenol with paraformaldehyde and potassium carbonate in the presence of a solvent to yield 1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene.
Scientific Research Applications
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene has been extensively studied for its potential applications in different fields, including medicine, cosmetics, and food industry. In medicine, it has been shown to possess antimicrobial, anti-inflammatory, and analgesic properties. It has also been studied for its potential anticancer activity. In cosmetics, it is commonly used as a fragrance and flavoring agent. In the food industry, it is used as a flavoring agent in various food products.
properties
CAS RN |
128139-39-9 |
|---|---|
Product Name |
1-(Methoxymethyl)-2-(prop-1-en-2-yl)benzene |
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-(methoxymethyl)-2-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C11H14O/c1-9(2)11-7-5-4-6-10(11)8-12-3/h4-7H,1,8H2,2-3H3 |
InChI Key |
ZVUICKAMZNTFOI-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC=CC=C1COC |
Canonical SMILES |
CC(=C)C1=CC=CC=C1COC |
synonyms |
Benzene, 1-(methoxymethyl)-2-(1-methylethenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



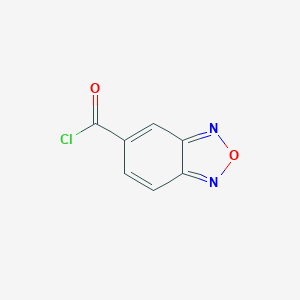
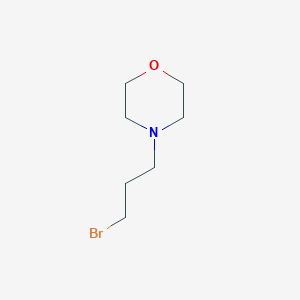
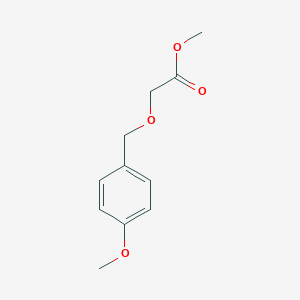
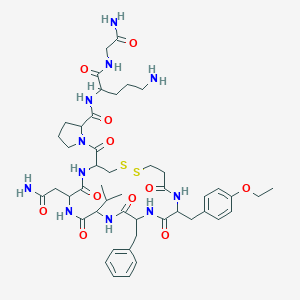
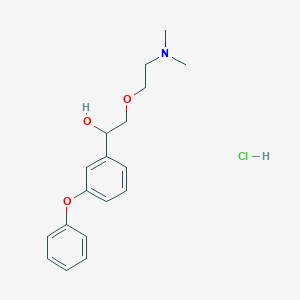
![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
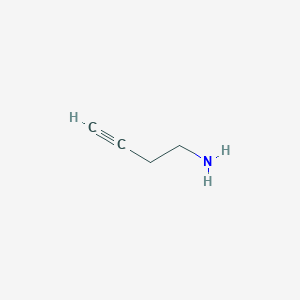
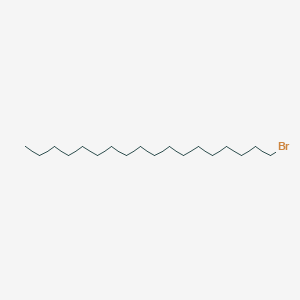
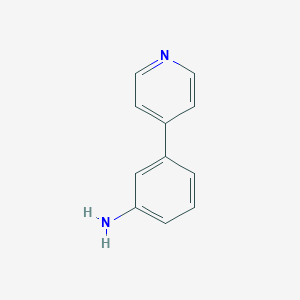
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
